molecular formula C37H46P2 B1608639 1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane CAS No. 220185-38-6

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane

Cat. No.: B1608639
CAS No.: 220185-38-6
M. Wt: 552.7 g/mol
InChI Key: PNFUYWYDWIIGBH-UHFFFAOYSA-N
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Description

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane is a chemical compound with the molecular formula C37H46P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane typically involves the reaction of 1,5-dibromopentane with bis(3,5-dimethylphenyl)phosphine in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphines, which can be further utilized in various chemical processes .

Scientific Research Applications

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(diphenylphosphino)pentane: Similar in structure but with phenyl groups instead of 3,5-dimethylphenyl groups.

    1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane: Similar ligand with a shorter carbon chain.

Uniqueness

1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane is unique due to its specific electronic and steric properties imparted by the 3,5-dimethylphenyl groups. These properties can influence the reactivity and selectivity of the metal complexes it forms, making it particularly useful in certain catalytic applications .

Properties

IUPAC Name

5-bis(3,5-dimethylphenyl)phosphanylpentyl-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46P2/c1-26-14-27(2)19-34(18-26)38(35-20-28(3)15-29(4)21-35)12-10-9-11-13-39(36-22-30(5)16-31(6)23-36)37-24-32(7)17-33(8)25-37/h14-25H,9-13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFUYWYDWIIGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(CCCCCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400570
Record name 1,5-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]PENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220185-38-6
Record name 1,5-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]PENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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